3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate
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Overview
Description
Preparation Methods
Two effective processes have been developed for the preparation of sitagliptin phosphate hydrate: chemical resolution and asymmetric hydrogenation .
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Chemical Resolution: : This method involves five steps starting from commercially available starting materials. The inexpensive NaBH4 is used to reduce the enamine, followed by the use of (−)-di-p-toluoyl-L-tartaric acid to resolve racemates, resulting in an 11% yield overall . This route avoids the use of expensive noble metal catalysts, reducing costs and simplifying the synthetic process .
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Asymmetric Hydrogenation: : This alternative method involves the asymmetric hydrogenation of β-ketomide intermediates, which were synthesized for the first time . This method also avoids the use of expensive noble metals and provides a cost-effective and efficient synthetic route .
Chemical Reactions Analysis
Sitagliptin phosphate hydrate undergoes various chemical reactions, including:
Reduction: The reduction of enamines using NaBH4 is a common reaction in the synthesis of sitagliptin phosphate hydrate.
Resolution: The use of (−)-di-p-toluoyl-L-tartaric acid to resolve racemates is another key reaction.
Asymmetric Hydrogenation: This reaction involves the hydrogenation of β-ketomide intermediates to produce optically pure sitagliptin.
Scientific Research Applications
Sitagliptin phosphate hydrate has a wide range of scientific research applications:
Mechanism of Action
Sitagliptin phosphate hydrate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the inactivation of incretin hormones . By inhibiting DPP-4, sitagliptin phosphate hydrate increases the levels of active incretin hormones, leading to increased insulin production and decreased glucagon production in a glucose-dependent manner . This helps to improve glycemic control in patients with type 2 diabetes .
Comparison with Similar Compounds
Sitagliptin phosphate hydrate is unique among DPP-4 inhibitors due to its specific chemical structure and mechanism of action. Similar compounds include:
Vildagliptin: Another DPP-4 inhibitor used to treat type 2 diabetes.
Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action but different chemical structure.
Linagliptin: A DPP-4 inhibitor that is structurally different from sitagliptin but works through the same pathway.
Sitagliptin phosphate hydrate stands out due to its high efficacy, safety profile, and commercial success .
Properties
IUPAC Name |
3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O.H3O4P.H2O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4;/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPYTJVDPQTBQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F6N5O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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